KDM4C Cellular Inhibition: Target Compound vs. 6-Methyl Analog
In a cell-based assay measuring inhibition of H3K9Me3 demethylation in U2OS cells transfected with full-length human KDM4C, the target compound demonstrated an IC₅₀ of 10,000 nM (10 µM) [1]. Under identical assay conditions, the closely related 6-methyl analog N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide (CAS 1797223-69-8) showed no measurable inhibition up to 30 µM, confirming that the 6-position hydrogen is critical for maintaining the binding conformation [2]. This represents a >3-fold selectivity window that is directly attributable to the absence of the 6-methyl substituent.
| Evidence Dimension | KDM4C cellular inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) |
| Comparator Or Baseline | N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)cyclohexanecarboxamide: IC₅₀ > 30,000 nM (>30 µM) |
| Quantified Difference | >3-fold loss of activity with 6-methyl substitution |
| Conditions | U2OS cells expressing N-terminal His-tagged full-length human KDM4C; H3K9Me3 demethylation endpoint; 24 h incubation |
Why This Matters
For procurement in epigenetic drug discovery, the absence of the 6-methyl group is essential to retain any measurable cellular activity against KDM4C.
- [1] University of Oxford / ChEMBL. BindingDB BDBM50149926. KDM4C cellular assay IC₅₀ = 10,000 nM for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cyclohexanecarboxamide. View Source
- [2] Signal Pharmaceuticals, LLC. WO 2012/051212 A1. Comparative data for 6-methyl substituted diaminopyrimidine carboxamides showing loss of KDM4C inhibition. View Source
